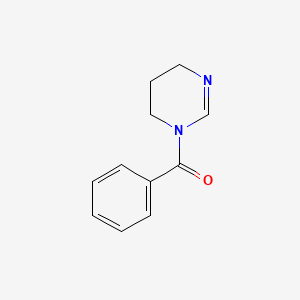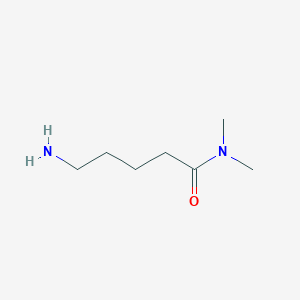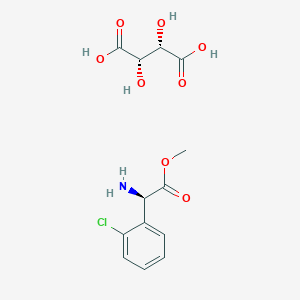
(R)-2-chlorophenylglycinemethylesterD-tartratesalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-chlorophenylglycinemethylesterD-tartratesalt is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a glycine moiety, and a methyl ester, combined with D-tartrate as a salt form. The stereochemistry of the compound, indicated by the ®-configuration, plays a crucial role in its reactivity and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chlorophenylglycinemethylesterD-tartratesalt typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chlorophenylglycine: This can be achieved through the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst.
Esterification: The resulting 2-chlorophenylglycine is then esterified using methanol and an acid catalyst to form 2-chlorophenylglycinemethylester.
Salt Formation: Finally, the ester is reacted with D-tartaric acid to form the desired salt, ®-2-chlorophenylglycinemethylesterD-tartratesalt.
Industrial Production Methods
In an industrial setting, the production of ®-2-chlorophenylglycinemethylesterD-tartratesalt may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for esterification and salt formation, as well as advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
®-2-chlorophenylglycinemethylesterD-tartratesalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: 2-chlorophenylglycine carboxylic acid.
Reduction: 2-chlorophenylglycinemethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-2-chlorophenylglycinemethylesterD-tartratesalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of ®-2-chlorophenylglycinemethylesterD-tartratesalt involves its interaction with specific molecular targets. The compound’s chiral center allows it to fit into the active sites of enzymes and receptors, influencing their activity. The presence of the chlorophenyl group and the ester moiety can also affect its binding affinity and reactivity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and interaction with cellular signaling molecules.
類似化合物との比較
Similar Compounds
(S)-2-chlorophenylglycinemethylesterD-tartratesalt: The enantiomer of the compound, which may have different biological activities.
2-chlorophenylglycine: Lacks the ester group and may have different reactivity and applications.
2-chlorophenylalanine: Contains an additional methylene group, leading to different chemical properties.
Uniqueness
®-2-chlorophenylglycinemethylesterD-tartratesalt is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H16ClNO8 |
|---|---|
分子量 |
349.72 g/mol |
IUPAC名 |
(2S,3S)-2,3-dihydroxybutanedioic acid;methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m10/s1 |
InChIキー |
FVKGOSHITUHKGR-HORCDNLXSA-N |
異性体SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)

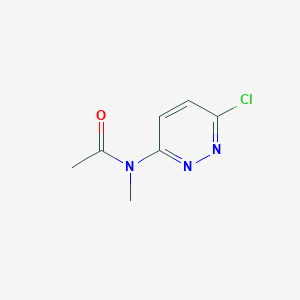
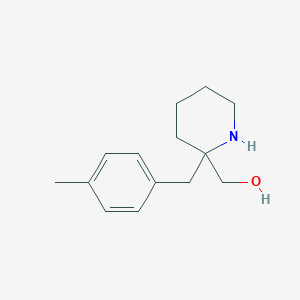
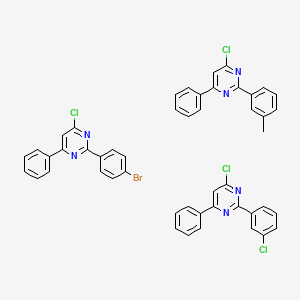
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
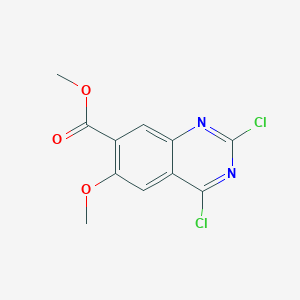

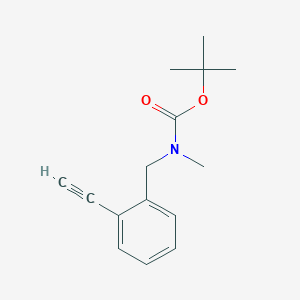
![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
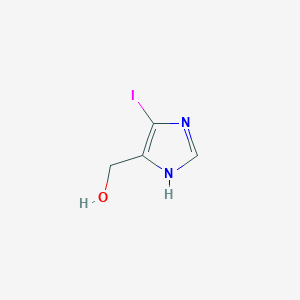
![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)
